A Technical Guide to 2-Bromo-6-chloroanisole: Synthesis, Properties, and Applications
A Technical Guide to 2-Bromo-6-chloroanisole: Synthesis, Properties, and Applications
Abstract
2-Bromo-6-chloroanisole is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring bromine, chlorine, and methoxy groups on a benzene ring, allows for regioselective functionalization, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of 2-Bromo-6-chloroanisole, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, reactivity profile, and critical safety information.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a reagent are foundational to its effective and safe use in research and development.
Chemical Identifiers
Physicochemical Data
The properties of 2-Bromo-6-chloroanisole are summarized in the table below. These values are critical for planning reactions, purification procedures, and storage.
| Property | Value | Source |
| Appearance | Solid or liquid (predicted) | [1] |
| Boiling Point | 235.8 ± 20.0 °C (Predicted) | [1] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [1] |
| Octanol/Water Partition Coefficient (logP) | 3.111 (Predicted) | [4] |
| Water Solubility (log₁₀WS) | -3.44 mol/L (Predicted) | [4] |
Synthesis and Purification
While several synthetic routes to substituted anisoles exist, a common and reliable method involves the methylation of the corresponding phenol. The following protocol describes a representative synthesis starting from 2-bromo-6-chlorophenol.
Rationale for Synthetic Strategy
The methylation of a phenol is a classic Williamson ether synthesis. The phenolic proton is acidic and can be readily removed by a suitable base, such as potassium carbonate, to form a phenoxide nucleophile. This nucleophile then attacks an electrophilic methylating agent, like iodomethane. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide, thus enhancing its nucleophilicity. A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added to further increase the reaction rate.
Detailed Experimental Protocol: Methylation of 2-Bromo-6-chlorophenol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, approx. 0.5 M solution based on the phenol).
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Addition of Reagent: While stirring the suspension at room temperature, add iodomethane (CH₃I, 1.2 eq) dropwise via syringe.
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Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting phenol spot indicates reaction completion.
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Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.
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Purification: Wash the combined organic layers sequentially with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
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Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Final Purification: The crude 2-Bromo-6-chloroanisole can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final product as a pure oil or solid.[5]
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-6-chloroanisole stems from the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker and more reactive towards oxidative addition by transition metal catalysts (e.g., Palladium(0)) than the more robust carbon-chlorine (C-Cl) bond.[6] This allows for selective functionalization at the bromine-bearing position.
Chemoselective Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. 2-Bromo-6-chloroanisole can be selectively coupled with various boronic acids or esters at the C-Br position under standard palladium-catalyzed conditions, leaving the C-Cl bond intact for subsequent transformations.[6]
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Buchwald-Hartwig Amination: The selective formation of carbon-nitrogen bonds can also be achieved at the C-Br position. This allows for the introduction of amine functionalities, which are prevalent in pharmaceutically active molecules.
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Sonogashira Coupling: The introduction of alkyne moieties via palladium-copper catalysis occurs preferentially at the C-Br bond.
This stepwise functionalization capability makes 2-Bromo-6-chloroanisole a highly valuable intermediate for building complex, multi-substituted aromatic scaffolds in drug discovery.[6]
Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical intermediate.
Hazard Identification (GHS Classification)
2-Bromo-6-chloroanisole is classified with the following hazards:
The signal word is "Warning".[2]
Recommended Handling Procedures
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Use only in a well-ventilated area, preferably a chemical fume hood.[7]
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Avoid breathing mist, vapors, or spray.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
In case of a spill, contain and absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[7]
Storage
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Keep the container tightly sealed when not in use.[7]
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Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Ensure containers are clearly labeled.[7]
Conclusion
2-Bromo-6-chloroanisole, identified by CAS number 174913-10-1, is a key synthetic intermediate whose value lies in the differential reactivity of its halogen substituents. This property allows for the regioselective, stepwise introduction of various functional groups through well-established cross-coupling reactions. This technical guide has provided essential data on its properties, a reliable synthesis protocol, an overview of its synthetic applications, and critical safety information to support its effective use by researchers in organic chemistry and drug development.
References
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Cheméo. (n.d.). 2-Bromo-6-chloroanisole.pdf. Retrieved from [Link]
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